Product packaging for Maraciclatide(Cat. No.:CAS No. 489427-17-0)

Maraciclatide

Cat. No.: B608860
CAS No.: 489427-17-0
M. Wt: 1698.0 g/mol
InChI Key: OTOMOKKNHNZSBB-CQSZQERZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maraciclatide is a synthetic cyclic peptide conjugated to a chelator, enabling radiolabeling with Technetium-99m (99mTc) to create the molecular imaging agent 99mTc-maraciclatide . It functions by targeting the Arg-Gly-Asp (RGD) amino-acid motif, binding with high affinity (in the nanomolar range) to αvβ3 and αvβ5 integrin receptors . These integrins are upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels), a process critical in numerous pathological conditions . This mechanism allows 99mTc-maraciclatide to visualize areas of active angiogenesis in a research setting. Current clinical research demonstrates its potential value in detecting diseases characterized by inflammation and angiogenesis. It has shown a high correlation between tracer uptake and the location of superficial peritoneal endometriosis lesions, as confirmed by laparoscopy . In rheumatoid arthritis research, whole-body imaging with 99mTc-maraciclatide has shown strong correlation with Power Doppler Ultrasound for detecting synovial inflammation . Ongoing studies are also investigating its application in psoriatic arthritis . The radiopharmaceutical has a favorable safety and dosimetry profile, with no serious adverse events reported in healthy volunteer studies and an effective dose per unit injected activity of 7.8 ± 0.8 µSv/MBq . Its biodistribution shows initial uptake in the gastrointestinal tract, liver, and lungs, with the primary excretion route being renal . 99mTc-maraciclatide is an investigational agent and has not been approved for clinical use by the FDA, EMA, or other regulatory authorities . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H120N20O21S3 B608860 Maraciclatide CAS No. 489427-17-0

Properties

CAS No.

489427-17-0

Molecular Formula

C72H120N20O21S3

Molecular Weight

1698.0 g/mol

IUPAC Name

2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid

InChI

InChI=1S/C72H120N20O21S3/c1-45(91-108)71(3,4)82-26-21-47(22-27-83-72(5,6)46(2)92-109)20-25-77-58(95)19-12-18-57(94)76-23-11-10-16-50-65(103)89-54-42-115-116-43-55(90-67(105)52(37-62(99)100)85-59(96)38-81-63(101)49(86-68(54)106)17-13-24-80-70(74)75)69(107)87-51(36-48-14-8-7-9-15-48)66(104)88-53(41-114-44-61(98)84-50)64(102)79-29-31-111-33-35-112-34-32-110-30-28-78-60(97)40-113-39-56(73)93/h7-9,14-15,47,49-55,82-83,108-109H,10-13,16-44H2,1-6H3,(H2,73,93)(H,76,94)(H,77,95)(H,78,97)(H,79,102)(H,81,101)(H,84,98)(H,85,96)(H,86,106)(H,87,107)(H,88,104)(H,89,103)(H,90,105)(H,99,100)(H4,74,75,80)/t47?,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI Key

OTOMOKKNHNZSBB-CQSZQERZSA-N

SMILES

C/C(C(C)(NCCC(CCNC(C)(/C(C)=N/O)C)CCNC(CCCC(NCCCC[C@H]1C(N[C@H]2CSSC[C@H](NC([C@H](CC(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC2=O)=O)=O)=O)C(N[C@@H](Cc3ccccc3)C(N[C@H](C(NCCOCCOCCOCCNC(COCC(N)=O)=O)=O)CSCC(N1)=O)=O)=O)=O)=O)=O)C)=N\O

Isomeric SMILES

CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCC[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C

Canonical SMILES

CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maraciclatide;  NC 100692;  NC-100692;  NC100692; 

Origin of Product

United States

Molecular Structure and Design for Integrin Targeting

Chemical Nature of Maraciclatide as a Cyclic Peptide

This compound is a synthetic, cyclic peptide-chelate conjugate. nih.govncats.io Its structure is fundamentally a peptide chain that has been cyclized. This cyclization is achieved through the formation of a disulfide bond and a thioether bridge, which locks the peptide into a specific, constrained conformation. ncats.io This rigid structure is a key design element. Cyclic peptides are often more resistant to degradation by proteases compared to their linear counterparts, which contributes to their stability in biological systems. arxiv.orgbiorxiv.org The ε-amino group of a lysine (B10760008) residue within the peptide sequence serves as a strategic attachment point for a chelator, which is necessary for radiolabeling. ncats.io Additionally, the C-terminal end of the peptide is modified with a short polyethylene (B3416737) glycol (PEG) unit. ncats.io

Table 1: Chemical Properties of this compound
PropertyValueSource
SynonymsNC100692, NC-100692 ncats.iomedkoo.comhodoodo.com
Molecular FormulaC72H120N20O21S3 medkoo.comncats.ioama-assn.org
Molecular Weight~1698 g/mol nih.govmedkoo.comama-assn.org
CAS Number489427-17-0 biocat.commedkoo.comama-assn.org

Critical Role of the Arginine-Glycine-Aspartic (RGD) Motif in Integrin Binding

The functionality of this compound as an imaging agent is critically dependent on its embedded Arginine-Glycine-Aspartic (RGD) tripeptide sequence. nih.govncats.ioserachealthcare.com The RGD motif is a well-established, common recognition sequence for a class of cell adhesion proteins known as integrins. wikipedia.orgnih.gov These transmembrane receptors mediate cell adhesion to the extracellular matrix by binding to proteins like fibronectin, vitronectin, and fibrinogen, many of which contain the RGD sequence. wikipedia.org

This compound is specifically designed to target vitronectin receptors, particularly the αvβ3 and αvβ5 integrins. nih.govncats.io These integrins are known to be upregulated on activated vascular endothelial cells and osteoclasts, playing a key role in processes like angiogenesis (the formation of new blood vessels) and inflammation. serachealthcare.comox.ac.uk The cyclic structure of this compound holds the RGD motif in a precise conformation that allows for high-affinity binding to these specific integrin subtypes. ncats.io This high affinity is crucial for the tracer to effectively accumulate at target sites in the body. kcl.ac.uk

Table 2: Integrin Binding Affinity of this compound
Primary TargetPharmacologyPotency (Kd)Source
Integrin alpha-V/beta-5Binding Agent0.1 nM ncats.io
Integrin alpha-V/beta-3Binding Agent0.5 nM ncats.io

Strategy for Radiolabeling with Technetium-99m (99mTc) for Imaging Applications

For use in diagnostic imaging, this compound must be labeled with a radionuclide. The design incorporates a specific chelator to facilitate stable binding with Technetium-99m (99mTc). nih.govncats.io 99mTc is a widely used gamma-emitting radioisotope in nuclear medicine for Single-Photon Emission Computed Tomography (SPECT) imaging, favored for its ideal decay properties, including a 6-hour half-life and 140 keV gamma ray emission. mdpi.comgoogle.com

The radiolabeling process is designed for clinical convenience, typically involving a lyophilized kit formulation. nih.gov The kit, containing this compound and other excipients, is reconstituted with a solution of 99mTc-sodium pertechnetate (B1241340) obtained from a commercial generator. nih.govgoogle.com Following a brief incubation period at room temperature, the 99mTc binds to the chelator on the this compound molecule, forming the active radiopharmaceutical, 99mTc-Maraciclatide. nih.gov This allows for the non-invasive visualization of the tracer's distribution and accumulation in the body using a gamma camera or a SPECT/CT scanner. nih.govresearchgate.net

Table 3: Radiochemical Stability of 99mTc-Maraciclatide Kits
Storage Time (months)Radiochemical Purity (RCP) at 20 min (%)Radiochemical Purity (RCP) at 4 h (%)Source
093.087.5 nih.gov
292.585.5 nih.gov
392.588.0 nih.gov

Design Elements Ensuring Tracer Specificity and Metabolic Stability for In Vivo Research

Several key design elements ensure the specificity and stability of 99mTc-Maraciclatide for in vivo applications. The high specificity for αvβ3/αvβ5 integrins is primarily achieved by the constrained RGD peptide sequence, which presents the motif in an optimal conformation for receptor binding. ncats.iokcl.ac.uk This targeted binding is essential for distinguishing diseased tissue, where these integrins are overexpressed, from healthy tissue where their expression is relatively low. nih.gov

The metabolic stability of the tracer is enhanced by its cyclic peptide structure, which is less susceptible to enzymatic degradation in the bloodstream. nih.gov Research has demonstrated the favorable kinetic properties of 99mTc-Maraciclatide, including high metabolic stability in circulation. nih.gov Studies analyzing urine samples from human volunteers found only intact this compound, with no detectable metabolites, confirming its high in vivo stability. nih.gov Furthermore, the tracer exhibits rapid systemic clearance, primarily through renal excretion. nih.govnih.gov This combination of high target affinity, specificity, metabolic stability, and efficient clearance is critical for generating high-quality images with a good target-to-background ratio in clinical and preclinical research. patsnap.comnih.gov

Molecular Mechanism of Action and Integrin Interaction

Binding Specificity and Affinity for αvβ3 and αvβ5 Integrin Subtypes

Maraciclatide exhibits high binding affinity and specificity for the αvβ3 and αvβ5 integrin subtypes. nih.govresearchgate.net These two receptors, often referred to as vitronectin receptors, are heterodimeric transmembrane proteins that play a crucial role in cell adhesion and signaling. nih.gov The specificity of this compound is conferred by its constrained cyclic structure, which holds the RGD motif in a conformation that is optimal for binding to the ligand-binding pocket of these specific integrins. nih.gov

The interaction involves the arginine residue of the RGD motif binding to the β propeller domain of the integrin's α subunit, while the aspartic acid residue coordinates with a divalent cation (such as Ca²⁺ or Mg²⁺) within the Metal Ion-Dependent Adhesion Site (MIDAS) on the β subunit. unipv.it Studies have demonstrated that this compound binds with nanomolar affinity to both αvβ3 and αvβ5 integrins. nih.govnih.gov This high affinity is critical for its function, allowing it to effectively compete with endogenous RGD-containing ligands like vitronectin. While it binds potently to αvβ3 and αvβ5, it shows negligible inhibition of other integrins, such as αIIbβ3. nih.gov

Table 1: Binding Affinity of this compound and Related Compounds for Integrin Subtypes
CompoundIntegrin SubtypeAffinity ConstantValue (nM)Assay MethodSource
This compound (99mTc-NC100692)αvβ3Kd0.5 ± 0.01In vitro binding assay nih.gov
This compound (99mTc-NC100692)αvβ5Kd0.1 ± 0.04In vitro binding assay nih.gov
This compound (NC100692)αvβ3/αvβ5Ki3.1 ± 1.6125I-echistatin competitive binding assay nih.gov

Quantitative Characterization of Receptor-Ligand Interactions in Cell-Based Assays

The interaction between this compound and its target integrins has been quantitatively characterized using various in vitro assays, primarily competitive radioligand binding assays. nih.gov These assays are fundamental for determining the potency and specificity of a ligand for its receptor. nih.gov The general principle involves competing the unlabeled compound (this compound) against a radiolabeled ligand with known affinity for the target receptor (e.g., 125I-echistatin) in a preparation of cells or cell membranes expressing the integrins of interest. nih.gov

In these experiments, a constant concentration of the radiolabeled ligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound. nih.gov By measuring the decrease in radioactivity bound to the receptor, one can determine the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀). This IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the compound for the receptor.

One key study utilized membranes from EA-Hy926 cells, which express both αvβ3 and αvβ5 integrins, to quantify this compound's binding affinity. nih.gov The results from such cell-based assays provide crucial data confirming the high-affinity interaction at the cellular level.

Table 2: Quantitative Receptor-Ligand Interaction Data for this compound
CompoundAssay TypeCell/Membrane SourceParameterValue (nM)Source
This compound (NC100692)Competitive binding assay vs. 125I-echistatinEA-Hy926 cell membranesKi3.1 ± 1.6 nih.gov

Cellular and Subcellular Distribution Patterns Related to Integrin Expression

The cellular distribution of this compound is directly governed by the expression pattern of its target integrins, αvβ3 and αvβ5. In healthy adult tissues, the expression of these integrins is generally low or quiescent. nih.gov However, their expression is significantly upregulated in various pathological states, particularly those involving angiogenesis (the formation of new blood vessels) and inflammation. nih.govresearchgate.netox.ac.uk

Consequently, this compound preferentially accumulates in cells and tissues where these integrins are highly expressed. This includes:

Activated Endothelial Cells : During angiogenesis, endothelial cells lining the new blood vessels show high levels of αvβ3 expression. amegroups.orgresearchgate.net Studies have confirmed that this compound binding localizes to endothelial cells in regions of neovascularization. researchgate.netahajournals.org

Osteoclasts : These bone-resorbing cells have high αvβ3 integrin expression, making them a target for this compound in conditions involving high bone turnover, such as bone metastases. nih.gov

Activated Macrophages : These immune cells, involved in inflammatory processes, also upregulate αvβ3 integrin. bmj.com

Certain Tumor Cells : Various cancer cells, including those of glioblastoma, melanoma, and breast cancer, can overexpress αvβ3, which is associated with tumor growth and metastasis. nih.govthno.org

Subcellularly, as a ligand for transmembrane receptors, this compound initially binds to the extracellular domain of integrins on the cell surface. Following binding, evidence from similar RGD peptides suggests that the ligand-receptor complex can be internalized into the cell through a clathrin-dependent pathway. nih.gov This internalization is an active process that can be a prerequisite for delivering conjugated molecules into the cell. nih.gov

Signal Transduction Pathways Associated with Integrin Activation Relevant to this compound Binding

Integrins are bidirectional signaling molecules, meaning they transmit signals both into and out of the cell. unipv.it The binding of a ligand like this compound to the extracellular domain of αvβ3/αvβ5 integrins triggers a conformational change in the receptor, initiating an "outside-in" signaling cascade. unipv.it Although integrins themselves lack intrinsic kinase activity, their cytoplasmic tails associate with a variety of signaling and cytoskeletal proteins to propagate downstream signals. unipv.itspandidos-publications.com

The binding of RGD-containing ligands, such as this compound, to αvβ3 and αvβ5 integrins is known to activate several key signaling pathways:

Focal Adhesion Kinase (FAK) Pathway : Upon ligand binding, integrins cluster and recruit proteins to form focal adhesions. A primary event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). spandidos-publications.com Activated FAK serves as a docking site for other proteins, including Src family kinases (SFKs). unipv.itspandidos-publications.com

PI3K/Akt Pathway : The FAK/Src complex can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a critical signaling cascade that promotes cell survival by inhibiting apoptosis (a process known as anoikis resistance). spandidos-publications.comdiabetesjournals.org

MAPK/ERK Pathway : FAK activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade, which is heavily involved in regulating cell proliferation and migration. unipv.itspandidos-publications.com

By binding to αvβ3 and αvβ5, this compound can competitively inhibit the binding of natural ECM ligands, thereby disrupting these crucial signaling pathways that regulate cell adhesion, migration, survival, and proliferation. spandidos-publications.com This antagonistic action is central to its proposed mechanism in imaging and therapeutic contexts. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound as a drug associated with the ECM-receptor interaction pathway (hsa04512), underscoring its role in modulating these cellular processes. genome.jp

Preclinical Research Applications of 99mtc Maraciclatide

Angiogenesis Visualization in Animal Models of Disease

99mTc-Maraciclatide is a radiopharmaceutical that binds with high affinity to the αvβ3 integrin, a cell adhesion protein that is upregulated during the formation of new blood vessels, a process known as angiogenesis. ox.ac.ukserachealthcare.comfirstwordpharma.com This characteristic allows for the imaging of angiogenesis in various disease models.

Ischemic Limb Disease and Peripheral Vascular Disease Models

In murine models of hindlimb ischemia, 99mTc-Maraciclatide has been effectively used to track the progression of angiogenesis. Following surgical occlusion of the femoral artery, an increase in the tracer's uptake is observed in the ischemic limb. ahajournals.org Studies have shown that this increased uptake correlates with the temporal changes of ischemia-induced angiogenesis. ahajournals.org

Research in a murine model of hindlimb ischemia demonstrated increased focal activity of 99mTc-Maraciclatide at 3 and 7 days post-femoral artery ligation, which was confirmed by ex vivo tissue analysis and immunofluorescence staining. ahajournals.orgnih.gov Specifically, planar imaging with 99mTc-NC100692 (Maraciclatide) revealed increased radionuclide uptake at these time points, which was associated with improvements in microvascular density. nih.gov Immunofluorescent analysis further confirmed the specificity of NC100692, showing its co-localization with endothelial cells. nih.gov

Animal Model Imaging Technique Key Findings Citation
Murine Hindlimb IschemiaPinhole Planar Gamma Camera ImagingIncreased tracer uptake at 3 and 7 days post-occlusion, correlating with microvascular density. ahajournals.orgnih.govnih.gov

Tumor Angiogenesis in Xenograft Models

The growth of solid tumors is highly dependent on angiogenesis. 99mTc-Maraciclatide has been utilized in various tumor xenograft models to visualize and quantify this process. For instance, in mice bearing hepatoma xenografts, the tracer has shown the ability to accumulate in the tumor tissue, allowing for clear visualization through planar gamma imaging. nih.gov

Studies using a novel 99mTc-labeled molecular probe, 99mTc-RRL, in a HepG2 xenograft-bearing nude mouse model demonstrated rapid tumor uptake and clearance from the blood. nih.gov The tumor-to-muscle ratio of images with 99mTc-RRL was found to be comparable to that of 18F-FDG PET images. nih.gov Furthermore, a linear relationship was observed between tumor size and the uptake of 99mTc-RRL. nih.gov In pancreatic cancer xenografts, the tracer has been used to monitor the early therapeutic effects of antiangiogenesis drugs. frontiersin.org

Research has also explored the use of 99mTc-maraciclatide in prostate cancer bone metastases models, where it specifically accumulates in metastatic lesions. nih.gov

Animal Model Tumor Type Imaging Technique Key Findings Citation
Nude MiceHepG2 (Hepatoma)Planar Gamma ImagingClear tumor visualization; uptake correlates with tumor size. nih.gov
MicePancreatic CancerScintigraphic ImagingEarly monitoring of antiangiogenic therapy response. frontiersin.org
MiceProstate CancerSPECTSpecific accumulation in bone metastases. nih.gov
MiceHT-29 (Colon)SPECT/CTHigher tumor uptake compared to control. researchgate.net

Endometriosis Models for Angiogenic Activity Assessment

Angiogenesis is a critical factor in the development and growth of endometriotic lesions. ox.ac.ukbioworld.com Preclinical studies have indicated that 99mTc-maraciclatide can be used to image the angiogenic activity associated with endometriosis. bioworld.com The tracer binds to αvβ3 integrins, which are upregulated in the blood vessels during the formation of new tissue in endometriosis. serachealthcare.com This allows for the non-invasive visualization of these lesions.

While direct preclinical animal model data is emerging, the principle is based on the known role of angiogenesis in this condition and the tracer's proven ability to image this process in other contexts. ox.ac.ukbioworld.com This application has progressed to clinical trials, which have shown the potential of 99mTc-maraciclatide to identify early-stage superficial peritoneal endometriosis. ox.ac.ukradmagazine.comnews-medical.net

Inflammation Imaging in Diverse Animal Models

Beyond angiogenesis, 99mTc-Maraciclatide is also a valuable tool for imaging inflammation. The αvβ3 integrin is expressed on activated macrophages, which play a central role in inflammatory processes. serachealthcare.com

Rheumatoid Arthritis and Inflammatory Arthritis Models

In animal models of rheumatoid arthritis, 99mTc-Maraciclatide has been used to detect and monitor joint inflammation. nih.gov Studies in arthritic rat models have shown increased uptake of a similar 99mTc-labeled RGD peptide tracer in inflamed joints compared to controls. nih.gov This increased uptake was associated with elevated expression of αvβ3 and CD31 in the arthritic joint tissue. nih.gov

Furthermore, treatment with bevacizumab, an anti-angiogenic agent, was shown to reduce the severity of arthritis and decrease the tracer uptake in the affected joints of these models. nih.govresearchgate.net This highlights the potential of 99mTc-Maraciclatide not only for diagnosis but also for monitoring the response to anti-inflammatory and anti-angiogenic therapies in arthritis. mdpi.com

Animal Model Key Findings Citation
Arthritic Rat ModelIncreased tracer uptake in inflamed joints, correlating with αvβ3 expression. nih.gov
Rat CIA ModelReduced tracer uptake after anti-VEGF therapy. mdpi.com

Atherosclerosis Models (e.g., ApoE-/- mice)

Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques in the arteries. Angiogenesis and inflammation within these plaques are considered markers of "high-risk" or vulnerable plaques. 99mTc-Maraciclatide has been evaluated for its ability to image these processes in apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis. nih.govnih.gov

In vivo studies using microSPECT/CT in ApoE-/- mice on a Western diet have demonstrated significantly higher uptake of 99mTc-Maraciclatide in the aortic arch compared to control mice. nih.govnih.gov This uptake was confirmed by ex vivo gamma counting and autoradiography of the dissected aortas. nih.govresearchgate.net Competition experiments with a blocking peptide confirmed the specificity of the tracer for αVβ3 integrin. nih.govnih.gov Immunohistochemical analysis revealed that the integrin signal predominantly originated from macrophages within the atherosclerotic plaques. nih.gov

Animal Model Imaging Technique Key Findings Citation
ApoE-/- MicemicroSPECT/CTHigher tracer uptake in atherosclerotic plaques compared to controls. nih.govnih.gov
ApoE-/- MiceGamma Counting, AutoradiographyConfirmed increased tracer uptake in atherosclerotic aortas. nih.govnih.govresearchgate.net

Interstitial Lung Disease Models for Inflammatory and Fibrotic Processes

This compound, radiolabeled with technetium-99m (99mTc-Maraciclatide), is a radiopharmaceutical designed to bind with high affinity to the αvβ3 and αvβ5 integrins. patsnap.comresearchgate.net These integrins are known to be upregulated in disease states characterized by angiogenesis and inflammation. patsnap.comresearchgate.net This mechanism of action makes 99mTc-Maraciclatide a promising agent for imaging these pathological processes.

Interstitial lung diseases (ILDs) are a diverse group of over 200 conditions that can lead to irreversible lung scarring (fibrosis) and inflammation. pharmatimes.comnews-medical.net A critical challenge in managing ILD is the difficulty in distinguishing between active inflammation, which may respond to certain therapies, and established fibrosis, which may be worsened by the same treatments. news-medical.net The ability to non-invasively differentiate between these two processes is a significant unmet need in both clinical practice and drug development. news-medical.netexeter.ac.uk

Preclinical research has focused on leveraging 99mTc-Maraciclatide's ability to target αvβ3 integrin to visualize these key cellular activities. The rationale is that the uptake of the tracer can serve as a biomarker for the underlying inflammatory and fibrotic activity. This potential has led to clinical investigations aimed at validating its use as a diagnostic and prognostic tool.

A Phase II clinical study, known as PREDICT-ILD, has been initiated to evaluate 99mTc-Maraciclatide as a molecular imaging agent for this purpose. pharmatimes.comnews-medical.net The study aims to assess the agent's capacity to identify αvβ3 activity and predict disease progression in patients with fibrosing ILD. pharmatimes.com A key goal is to compare the uptake of 99mTc-Maraciclatide in patients with idiopathic pulmonary fibrosis (IPF) and other forms of fibrosing-ILD against healthy volunteers. pharmatimes.com The development of a molecular imaging marker that can differentiate early-stage inflammation from the resulting fibrosis could significantly improve patient outcomes and aid in the development of new therapies. news-medical.netexeter.ac.uk

Investigation of Bone Metabolism and Skeletal Metastases in Preclinical Models

The αvβ3 integrin is highly expressed by osteoclasts, the cells responsible for bone resorption. nih.gov This makes 99mTc-Maraciclatide, which targets this integrin, a valuable tool for investigating bone metabolism, particularly in the context of skeletal metastases where osteoclast activity is often dysregulated. isosolutions.comresearchgate.net

Osteoclast activity is a key factor in the development and progression of skeletal metastases. isosolutions.comresearchgate.net Preclinical and clinical studies have explored the use of 99mTc-Maraciclatide to image this activity. Research in patients with prostate cancer bone metastases demonstrated that 99mTc-Maraciclatide accumulates in these lesions, consistent with increased αvβ3 integrin expression. isosolutions.comresearchgate.netnih.gov

A significant finding was the relationship between the tracer's uptake and the density of the metastatic lesions as measured by CT scans. researchgate.netnih.gov Less sclerotic (denser) or lytic (less dense) lesions showed higher uptake of 99mTc-Maraciclatide compared to more sclerotic lesions. researchgate.netnih.gov This suggests that the tracer's activity is directly related to osteoclast activity, which is typically higher in lytic or mixed lytic-sclerotic metastases. isosolutions.comresearchgate.netnih.gov In one study, lytic lesions showed a tumour-to-muscle (T:M) ratio of 7.04, compared to 4.22 for sclerotic lesions. researchgate.net This is further supported by preclinical studies in mouse models where the uptake of a similar integrin-targeting tracer was reduced following treatment with an osteoclast inhibitor. researchgate.net

99mTc-Maraciclatide Uptake in Prostate Cancer Bone Metastases by Lesion Type
Lesion Type (CT Hounsfield Units)Mean SPECT Tumour-to-Muscle (T:M) RatioP-value
Less Sclerotic/Lytic (46-381 HU)7.040.02
Sclerotic (389-740 HU)4.22

By assessing osteoclast activity, 99mTc-Maraciclatide imaging provides insights into the dynamics of bone remodeling within the metastatic niche. Studies have shown specific accumulation of the tracer in bone metastases before treatment. researchgate.netnih.gov

Imaging MetricMean Ratio
Planar Tumour-to-Normal Bone (T:N) Ratio1.43
Planar Tumour-to-Muscle (T:M) Ratio3.06
SPECT Tumour-to-Normal Bone (T:N) Ratio3.1
SPECT Tumour-to-Muscle (T:M) Ratio5.19

Table: Baseline 99mTc-Maraciclatide Uptake Ratios in Bone Metastases. researchgate.netnih.gov

Furthermore, changes in 99mTc-Maraciclatide uptake over time can reflect shifts in bone remodeling dynamics in response to therapy. In a study of patients with prostate cancer treated with abiraterone, changes in uptake ratios differed between patients with progressive disease and those without. researchgate.net Patients whose disease progressed showed an increase in both planar and SPECT T:M ratios, while patients without progression showed a decrease. researchgate.net This indicates that 99mTc-Maraciclatide imaging could potentially be used to assess early treatment response by monitoring changes in bone metabolism. isosolutions.comresearchgate.net

Change in 99mTc-Maraciclatide Uptake Ratios After 12 Weeks of Treatment
Patient GroupChange in Planar T:M RatioChange in SPECT T:M Ratio
Progressive Disease (n=5)+12.1%+20.2%
No Progression (n=6)-8.0%-27.2%

Pharmacological Characteristics and Biodistribution in Preclinical Systems

In Vitro Pharmacological Profiling: Binding Affinity and Selectivity

In vitro studies have been crucial in characterizing the binding properties of Maraciclatide. These experiments have demonstrated its high affinity and selectivity for specific integrin subtypes, particularly those involved in angiogenesis (the formation of new blood vessels). snmjournals.orgserachealthcare.com

Research using purified human placenta-derived αvβ3 integrin revealed that this compound (NC100692) has a dissociation constant (Kd) of less than 1.1 nmol/L. snmjournals.org In contrast, a control peptide with a single amino acid substitution in the RGD sequence showed a significantly weaker affinity, with a Kd of 59 nmol/L. snmjournals.org This highlights the specificity of the RGD motif in this compound for its target.

Competitive radiolabeled ligand assays have further confirmed the high specific binding of this compound to αvβ3 and αvβ5 integrins, both of which are expressed during angiogenesis. snmjournals.orgncats.ioresearchgate.net The affinity for these receptors is in the nanomolar range, indicating a strong and specific interaction. nih.govncats.io

Table 1: In Vitro Binding Affinity of this compound

Target Integrin Dissociation Constant (Kd) Reference
αvβ3 <1.1 nmol/L snmjournals.org
αvβ5 Not explicitly quantified, but high specific binding shown snmjournals.orgresearchgate.net
Control Peptide (altered RGD) 59 nmol/L snmjournals.org

In Vivo Pharmacokinetics in Animal Models: Clearance and Half-Life

Pharmacokinetic studies in various animal models, including mice and rats, have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. fda.govaurigeneservices.comresearchgate.netijrpc.comnih.gov These studies are essential for understanding how the compound behaves in a living system and for predicting its behavior in humans. mmv.org

In mice and rats, intravenously administered this compound is cleared from the body relatively quickly. nih.govnih.gov A study in healthy human volunteers reported a mean apparent terminal elimination half-life of approximately 1 hour for the unlabeled this compound molecule. nih.govresearchgate.netresearchgate.netnih.gov The clearance was found to be independent of the administered dose. nih.govresearchgate.netresearchgate.netnih.gov

Studies using radiolabeled this compound (99mTc-maraciclatide) have shown that it has favorable kinetic properties for imaging, including rapid renal excretion. nih.gov In mice, the blood concentrations of a similar small molecule followed a two-compartment kinetic model with a short distribution half-life of approximately 1.4 minutes and an elimination half-life of about 24.1 minutes. nih.gov In rats, the elimination half-life was even shorter at 18.5 minutes. nih.gov While clearance was similar in both species, the mean residence time was longer in mice. nih.gov

Table 2: Pharmacokinetic Parameters of this compound and Similar Compounds in Preclinical Models and Humans

Species Compound Elimination Half-Life Key Findings Reference
Human This compound ~1 hour Dose-independent clearance. nih.govresearchgate.netresearchgate.netnih.gov
Mouse 5-ethyl-2'-deoxyuridine (EDU) 24.1 ± 2.9 min Two-compartment kinetic model. nih.gov
Rat 5-ethyl-2'-deoxyuridine (EDU) 18.5 ± 1.0 min Shorter half-life than in mice. nih.gov

Organ Distribution and Excretion Pathways in Preclinical Subjects

Biodistribution studies, often using radiolabeled this compound, have been conducted to determine where the compound accumulates in the body and how it is eliminated. nih.govnih.gov These studies are critical for identifying target tissues and understanding potential off-target effects.

In mice subcutaneously implanted with U87 human glioma cells, 99mTc-NC100692 showed significant uptake in the tumor, kidneys, and gut. snmjournals.org Tumor uptake peaked at 60 minutes post-injection. snmjournals.org The principal organs of uptake in healthy human volunteers were the gastrointestinal tract, liver, and lungs. nih.govresearchgate.netnih.gov

The primary route of excretion for this compound and its metabolites is through the renal system. nih.govresearchgate.netresearchgate.netnih.govnih.gov Studies in healthy volunteers showed that approximately 55% of the injected 99mTc was excreted via the urinary pathway. nih.govresearchgate.netresearchgate.netnih.gov The systemic urinary clearance was approximately 6.7 ml/min/kg. nih.govresearchgate.netresearchgate.netnih.gov The majority of radioactivity from [14C]-sildenafil, another compound with some similar pharmacokinetic characteristics, was excreted in the feces of all species tested. nih.gov

Table 3: Organ Distribution and Excretion of 99mTc-Maraciclatide

Species/Model High Uptake Organs Primary Excretion Route Reference
Mice (with U87 glioma) Tumor, Kidney, Gut Not specified snmjournals.org
Healthy Humans Gastrointestinal Tract, Liver, Lungs Renal (55% of 99mTc) nih.govresearchgate.netnih.gov
Atherosclerotic Mice Aortic Arch (inflamed plaques) Renal nih.gov

Tracer Stability and Integrity in Biological Matrices for Research

For this compound to be a reliable imaging agent, it must remain stable and intact in biological systems long enough to reach its target and be detected. frontiersin.orgeur.nlnih.gov Studies have confirmed the in vivo stability of this compound.

In a study involving healthy human volunteers, analysis of urine samples using liquid chromatography-mass spectrometry (LC-MS) showed that only intact this compound was present, with no detectable metabolites. nih.gov This indicates high metabolic stability in the circulation. nih.gov The stability of the radiolabel is also crucial for accurate imaging. core.ac.uk The carbon-fluorine bond, often used in PET tracers, is known for its high in vivo stability. nih.gov While this compound is typically labeled with 99mTc, the principle of tracer stability remains a key consideration in its development and application. mdpi.com

Advanced Methodologies and Quantitative Approaches in Research

Single-Photon Emission Computed Tomography (SPECT) and SPECT/CT Imaging Modalities

Maraciclatide, when radiolabeled with technetium-99m (99mTc-maraciclatide), serves as a targeted radiopharmaceutical for Single-Photon Emission Computed Tomography (SPECT) and hybrid SPECT/CT imaging. prnewswire.comnih.gov This imaging agent is a synthetic cyclic peptide containing an Arg-Gly-Asp (RGD) pharmacophore that binds with high affinity to the αvβ3 integrin receptor. nih.govsnmjournals.org The αvβ3 integrin is a cell adhesion protein that is significantly upregulated on endothelial cells during angiogenesis (the formation of new blood vessels) and on certain cell types like osteoclasts, which are involved in bone resorption. nih.govauntminnieeurope.comox.ac.uk

The use of 99mTc-maraciclatide with SPECT/CT allows for the non-invasive visualization and assessment of processes where αvβ3 integrin is overexpressed. nih.govauntminnieeurope.com Research applications have spanned several pathological conditions:

Oncology: In preclinical and clinical studies, 99mTc-maraciclatide SPECT/CT has been evaluated for imaging tumor angiogenesis. snmjournals.org It has been investigated for the detection of skeletal metastases in prostate and breast cancer, where it accumulates in bone lesions, reflecting increased osteoclast activity and αvβ3 integrin expression. kcl.ac.uknih.govkcl.ac.uk

Cardiovascular Disease: Preclinical studies in mouse models have demonstrated the utility of 99mTc-maraciclatide microSPECT/CT for imaging inflamed atherosclerotic plaques, which are characterized by neovascularization and macrophage infiltration. nih.gov

Inflammatory Conditions: The agent has been studied in the context of rheumatoid arthritis to image synovial inflammation. patsnap.comnih.gov

Gynecology: More recently, 99mTc-maraciclatide SPECT/CT is being investigated as a diagnostic tool for endometriosis. diagnosticimaging.comhealthimaging.com Since the growth of endometriotic lesions is dependent on angiogenesis, the tracer can visualize these lesions, including early-stage superficial peritoneal endometriosis, which is often difficult to detect with conventional imaging like ultrasound or MRI. auntminnieeurope.comdiagnosticimaging.combioworld.com

The hybrid SPECT/CT modality is particularly advantageous as it co-registers the functional data from SPECT (showing the metabolic activity and tracer uptake) with the anatomical detail from CT, allowing for precise localization of this compound accumulation within the body. nih.govresearchgate.net

Ex Vivo Validation Techniques

To ensure that the signals detected by in vivo imaging with 99mTc-maraciclatide accurately reflect the underlying biological processes, ex vivo validation techniques are employed. These methods are critical for confirming the tracer's distribution at a microscopic level and correlating it with the expression of its molecular target.

Autoradiography is a key ex vivo technique used to validate the in vivo findings of 99mTc-maraciclatide SPECT imaging. This method involves taking tissue sections from an animal previously injected with the radiotracer and placing them in contact with a photographic emulsion or phosphor imaging plate. The radiation emitted from the tracer within the tissue exposes the film, creating a detailed, microscopic map of the tracer's distribution.

In preclinical research on atherosclerosis, autoradiography was used to confirm the specific uptake of 99mTc-maraciclatide in the aorta of apolipoprotein E-negative (ApoE−/−) mice, a model for the disease. nih.govresearchgate.net The results showed significantly higher tracer accumulation in the atherosclerotic aortas compared to control aortas from healthy mice. nih.govresearchgate.netresearchgate.net This ex vivo analysis provided direct visual evidence that the increased signal seen on in vivo SPECT images corresponded to tracer accumulation within the plaque-laden arterial walls, consistent with the gamma counting results of the excised tissues. nih.gov

Immunohistochemistry (IHC) is another essential ex vivo validation tool used in conjunction with this compound imaging. IHC uses antibodies to detect the presence and location of specific proteins (antigens) in tissue sections. In the context of this compound research, IHC is primarily used to:

Correlate Tracer Uptake with Target Expression: IHC is performed on tissue sections to stain for the αvβ3 integrin. By comparing adjacent tissue sections—one for autoradiography and one for IHC—researchers can confirm that the areas of high 99mTc-maraciclatide uptake correspond directly to the regions with high expression of the αvβ3 integrin. This provides strong evidence that the tracer is binding specifically to its intended target. bioworld.com

Identify Cellular Sources of Uptake: IHC can identify the specific cell types responsible for the tracer signal. For instance, in atherosclerosis studies, IHC with macrophage-specific markers (like CD68) demonstrated that the αvβ3 integrin signal, and thus the 99mTc-maraciclatide uptake, originated predominantly from macrophages within the atherosclerotic plaques. researchgate.net Similarly, in studies of hindlimb ischemia, IHC was used to quantify capillary densities, providing a measure of angiogenesis that could be correlated with the imaging signal. ahajournals.org In studies of endometriosis, surgical and histology reports, which often involve IHC, are compared with imaging findings to confirm the presence of endometriotic lesions. prnewswire.comox.ac.ukradmagazine.com

Together, autoradiography and immunohistochemistry provide a robust microscopic validation for the non-invasive images acquired with 99mTc-maraciclatide, confirming target engagement and elucidating the biological basis of the imaging signal.

Autoradiography for Microscopic Tracer Distribution Analysis

Quantitative Imaging Analysis Techniques and Development of Imaging Biomarkers in Preclinical Research

Quantitative analysis of 99mTc-maraciclatide SPECT/CT images is crucial for moving beyond qualitative assessment to objective measurement of disease processes. In preclinical research, various quantitative techniques are employed to develop imaging biomarkers that can measure disease extent, activity, and response to therapy. nih.govvisualsonics.com

Key quantitative metrics include:

Target-to-Background Ratios: A common method involves calculating ratios of tracer uptake in a region of interest (ROI) over the target tissue to that in a background or reference tissue. Examples include:

Tumor-to-Normal Bone (T:N) Ratio: Used in studies of skeletal metastases to quantify tracer uptake in bone lesions relative to healthy bone. nih.gov

Tumor-to-Muscle (T:M) Ratio: Compares uptake in a lesion to that in muscle tissue, providing another measure of specific accumulation. nih.gov

Lesion-to-Background (L/B) Ratio: Applied in molecular breast imaging to quantify uptake in suspicious lesions. nih.gov

Target-to-Blood Ratio (TBR): In atherosclerosis imaging, the ratio of uptake in the aortic arch to that in the blood pool was used to demonstrate the specificity of the tracer. researchgate.net

Correlation with CT Hounsfield Units (HU): In SPECT/CT studies of bone metastases, the quantitative SPECT uptake (e.g., T:M ratio) has been correlated with the CT density of the lesions, measured in Hounsfield Units. Research has shown that metastases with lower CT density (less sclerotic or lytic lesions) exhibit higher 99mTc-maraciclatide uptake, suggesting the tracer signal is related to active osteoclast activity rather than just bone mineral density. nih.govnih.gov An inverse correlation was found between the percentage change in CT HU and the percentage change in SPECT T:M ratios after treatment, indicating that as lesions become more sclerotic (higher HU) with treatment, the tracer uptake related to osteoclast activity decreases. nih.govresearchgate.net

These quantitative approaches are instrumental in developing 99mTc-maraciclatide as an imaging biomarker. nih.gov In preclinical settings, these biomarkers are used to non-invasively track biological processes longitudinally. nih.govvisualsonics.com For example, changes in T:M ratios have been shown to differ between patients with progressive disease and those responding to therapy, suggesting that 99mTc-maraciclatide imaging could be a potential method for assessing early treatment response. nih.govresearchgate.net The development of such quantitative imaging biomarkers is a key step in translating a novel imaging agent from preclinical research to clinical application, enabling more precise diagnosis and personalized treatment strategies. drugtargetreview.com

Comparative Studies with Other Molecular Imaging Probes and Reference Standards in Preclinical Settings

To establish the utility and potential advantages of a new molecular imaging probe, it is often compared against existing reference standards or other imaging agents in preclinical and clinical settings.

A key study compared the performance of 99mTc-maraciclatide with 99mTc-sestamibi for molecular breast imaging (MBI) in patients with suspected breast cancer. nih.gov 99mTc-sestamibi is a well-established radiotracer for MBI. The study aimed to determine the relative performance of the two tracers using a high-resolution dedicated gamma camera. nih.gov

The study recruited women with lesions suspicious for malignancy, and each underwent two separate MBI examinations, one with each radiopharmaceutical. nih.gov The key findings from this comparative study are summarized below:

Feature99mTc-maraciclatide99mTc-sestamibiOutcome
Lesion Uptake ComparableComparableNo significant difference in uptake for both malignant and benign lesions. nih.govamegroups.org
Sensitivity Marginally higher-The improvement in sensitivity for 99mTc-maraciclatide was not statistically significant. nih.gov
Lesion/Background Ratio ComparableComparableThe study found good correlation in lesion-to-background ratios between the two agents. nih.gov
Tumor Subtype No association foundNo association foundUptake of neither tracer was associated with the tumor's molecular subtype. nih.gov
Image Quality Rated as good in 100% of studiesRated as good in 82% of studies99mTc-maraciclatide provided consistently good image quality. nih.gov

Data sourced from O'Connor et al., 2017. nih.gov

Challenges and Future Directions in Maraciclatide Based Research

Methodological Advancements for Enhanced Integrin Imaging in Complex Biological Systems

A significant challenge in molecular imaging is achieving high sensitivity and specificity in the complex environment of a living organism. Future research is focused on overcoming these hurdles through technological and analytical innovation.

Advanced Fluorescence Imaging: While Maraciclatide is primarily used with SPECT/CT, the principles of targeted imaging are advanced by other modalities. Fluorescence imaging, for instance, is a powerful tool in preclinical research for studying integrin biology. nih.gov Methodological advancements include the development of novel near-infrared (NIR) fluorescent probes that offer deeper tissue penetration and reduced background signal. thno.orgnih.gov Techniques like Förster resonance energy transfer (FRET) are being used to study the dynamic conformational changes of integrins upon activation and their interaction with ligands in real-time. nih.gov These methods provide a granular view of integrin function that can inform the development and interpretation of clinical imaging agents like this compound.

Artificial Intelligence (AI) and Machine Learning: The analysis of imaging data is becoming increasingly sophisticated. AI and machine learning algorithms are being developed to automate the segmentation of regions of interest and to quantify tracer uptake, potentially providing more objective and reproducible assessments. seraclifesciences.comresearchgate.net For instance, deep generative models are being explored to create realistic synthetic data from limited patient scans, which can then be used to train robust AI models for diagnostic applications. seraclifesciences.commiccai.org This is particularly valuable for rare diseases or when patient datasets are small. miccai.orgmiccai.org Such computational tools have the potential to enhance the diagnostic power of this compound imaging by revealing subtle patterns of uptake that may not be apparent to the human eye. seraclifesciences.com

Exploration of Novel Integrin-Targeting Mechanisms and Analogues

This compound's success is built upon its Arg-Gly-Asp (RGD) peptide motif, which specifically binds to certain integrins. nih.gov However, the integrin family is large, with different members playing distinct roles in health and disease. nih.gov This diversity presents opportunities for developing new and more specific imaging agents.

Targeting Different Integrin Subtypes: Research is expanding to target other integrins beyond αvβ3/αvβ5. For example, the αvβ6 integrin is another promising target in oncology and fibrotic diseases. mdpi.comresearchgate.net Novel radiotracers like 68Ga-Trivehexin, a PET probe, have been developed to target αvβ6 with high affinity and selectivity, showing promise in preclinical and initial clinical studies. mdpi.comresearchgate.netprezi.com Similarly, the α4β1 integrin is a key target in inflammatory disorders, and research into specific antagonists is ongoing. frontiersin.org

Developing Novel Analogues: The core RGD motif is being continuously optimized to improve its biological properties. This includes the creation of multivalent RGD constructs, where multiple RGD motifs are linked together, which can increase binding affinity and targeting efficiency. thno.org Researchers are also exploring non-peptidic RGD mimetics and modifying the peptide backbone to enhance metabolic stability and fine-tune selectivity for specific integrin subtypes. nih.govthno.orgunipv.it

A summary of different integrin-targeting approaches is presented below.

Targeting StrategyExample Compound/MethodTarget Integrin(s)Key Advantage
Cyclic RGD Peptide This compoundαvβ3, αvβ5High affinity and specificity for key angiogenic integrins. nih.gov
Multimeric RGD Peptide 68Ga-Trivehexinαvβ6Enhanced binding affinity and improved pharmacokinetics. mdpi.comresearchgate.net
Non-Peptidic Mimetics Various synthetic compoundsαvβ3Potential for improved stability and oral bioavailability. thno.org
Antibody-Based Natalizumabα4High specificity for leukocyte integrins, established therapeutic use. rcsi.com

Integration with Multimodal Imaging Platforms for Comprehensive Biological Insight

No single imaging modality can provide a complete picture of a disease process. This compound is used in a hybrid SPECT/CT modality, which combines the functional information from the radiotracer (SPECT) with the anatomical detail from computed tomography (CT). mednous.com The future lies in expanding this multimodal approach.

Integrating this compound SPECT/CT with other advanced imaging platforms like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) can offer a more comprehensive understanding of pathology. thno.orgnih.gov For example, MRI provides superior soft-tissue contrast, which can be invaluable for delineating tumor boundaries or assessing inflammation in joints. isrctn.com PET can offer higher sensitivity and quantification accuracy than SPECT and allows for the simultaneous use of other targeted tracers to probe different biological pathways. nih.gov This fusion of imaging techniques can provide a synergistic view, correlating the angiogenesis mapped by this compound with other critical aspects of the disease, such as metabolism, hypoxia, or cell proliferation.

Potential for Guiding Preclinical Therapeutic Development through Mechanistic Understanding

Molecular imaging with agents like this compound provides a powerful window into disease mechanisms in living subjects. nih.gov This capability is crucial for the development of new therapies.

By visualizing and quantifying integrin expression, this compound can be used in preclinical studies to:

Confirm a drug's mechanism of action: If a new therapy is designed to inhibit angiogenesis, this compound imaging can be used to directly visualize the drug's effect on the target integrins. iu.edunih.gov

Stratify subjects: Imaging can identify individuals whose tumors or inflammatory lesions express high levels of the target integrin, making them more likely to respond to an integrin-targeted therapy. nih.gov

Monitor therapeutic response: Changes in this compound uptake over the course of a treatment can provide an early indication of whether the therapy is working, long before changes in anatomy are visible. nih.gov A study in skeletal metastases, for instance, showed that changes in 99mTc-maraciclatide uptake after 12 weeks of therapy differed between patients who responded and those who did not. nih.gov

This ability to non-invasively assess target engagement and biological response can make preclinical and clinical trials more efficient and increase the likelihood of success for novel therapeutic agents. patsnap.comclinsurggroup.com

Q & A

Q. What molecular targets does maraciclatide interact with, and how can researchers validate these interactions experimentally?

this compound, a technetium-99m-labeled cyclic RGD peptide, primarily targets αvβ3 integrins overexpressed in angiogenic tissues, such as those in endometriosis and arthritis . To validate these interactions:

  • In vitro assays : Use competitive binding assays with radiolabeled this compound and integrin-expressing cell lines. Measure displacement using cold RGD peptides as competitors.
  • In vivo models : Employ disease-specific animal models (e.g., murine endometriosis or arthritis) to correlate imaging signals (SPECT/CT) with immunohistochemical confirmation of integrin expression .
  • Negative controls : Include tissues with low integrin expression (e.g., healthy muscle) to establish specificity.

Table 1 : Key Parameters for Validating this compound-Target Interactions

ParameterExperimental ApproachOutcome MetricReference
Binding affinityCompetitive radioligand assaysIC50 values (nM)
Target specificityBlocking studies with unlabeled RGD peptidesSignal reduction (%)
In vivo correlationHistopathology vs. imaging signal intensityPearson/Spearman correlation

Q. What standardized protocols exist for quantifying this compound uptake in preclinical imaging studies?

Preclinical SPECT/CT protocols for this compound involve:

  • Dosage : 10–20 MBq/kg of [99mTc]-maraciclatide, administered intravenously .
  • Imaging timeline : Baseline scans at 1 hour post-injection, with follow-up at 24 hours for washout analysis.
  • Quantification : Use region-of-interest (ROI) analysis normalized to background (e.g., muscle) to calculate target-to-background ratios (TBR). Ensure consistency in ROI placement across studies .
  • Reproducibility : Calibrate imaging equipment weekly and include reference phantoms for signal normalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across different disease models?

Discrepancies in binding data (e.g., higher affinity in arthritis vs. endometriosis) may arise from:

  • Pathological heterogeneity : Variations in integrin expression levels or isoforms (e.g., αvβ3 vs. αvβ5). Validate using multiplex immunohistochemistry .
  • Pharmacokinetic factors : Differences in vascular permeability or tracer clearance rates. Conduct dynamic SPECT imaging to model biodistribution .
  • Methodological adjustments : Standardize experimental conditions (e.g., tracer concentration, incubation time) and perform meta-analyses of aggregated datasets .

Q. What strategies optimize this compound’s signal-to-noise ratio in low-angiogenesis disease stages?

For early-stage disease detection (e.g., minimal endometriosis lesions):

  • Dose escalation : Test higher doses (up to 30 MBq/kg) while monitoring toxicity .
  • Image processing : Apply denoising algorithms (e.g., Gaussian filters) or machine learning-based reconstruction to enhance sensitivity .
  • Dual-targeting probes : Co-administer this compound with complementary biomarkers (e.g., VEGF-targeted agents) for synergistic signal amplification .

Q. What methodologies are recommended for integrating multi-modal imaging data with histological validation in this compound-based studies?

  • Co-registration : Use software (e.g., 3D Slicer) to align SPECT/CT images with histology slides, ensuring spatial accuracy via fiducial markers .
  • Statistical mapping : Apply voxel-wise correlation analysis to link imaging hotspots (high TBR) with histological integrin density .
  • Data pipelines : Automate workflows to reduce human error (e.g., Python-based scripts for batch processing) .

Methodological Guidelines for Data Contradiction Analysis

  • Step 1 : Replicate experiments under identical conditions to confirm reproducibility .
  • Step 2 : Perform subgroup analyses (e.g., stratify by disease severity or molecular subtype) .
  • Step 3 : Use Bayesian statistics to assess the probability of conflicting outcomes arising from methodological vs. biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maraciclatide
Reactant of Route 2
Maraciclatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.